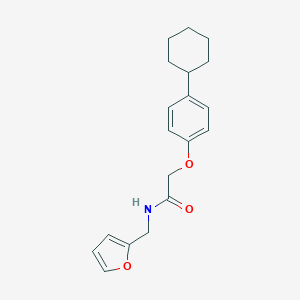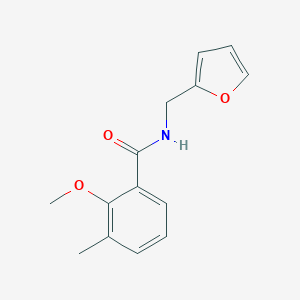
Methyl 3-(butyrylamino)-4-(4-morpholinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(butyrylamino)-4-(4-morpholinyl)benzoate, also known as MBMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzoate ester family and is known for its unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Methyl 3-(butyrylamino)-4-(4-morpholinyl)benzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in the inflammatory response. By inhibiting COX enzymes, Methyl 3-(butyrylamino)-4-(4-morpholinyl)benzoate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Methyl 3-(butyrylamino)-4-(4-morpholinyl)benzoate has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has also been shown to have antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 3-(butyrylamino)-4-(4-morpholinyl)benzoate is its high potency, which allows for the use of lower concentrations in lab experiments. However, its low solubility in water can pose a challenge in certain experiments, and its relatively high cost may limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for the study of Methyl 3-(butyrylamino)-4-(4-morpholinyl)benzoate. One area of interest is the development of new drugs based on Methyl 3-(butyrylamino)-4-(4-morpholinyl)benzoate for the treatment of inflammatory and pain-related conditions. Another area of interest is the investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-(butyrylamino)-4-(4-morpholinyl)benzoate and its potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, Methyl 3-(butyrylamino)-4-(4-morpholinyl)benzoate is a promising chemical compound that has gained significant attention in the scientific community due to its unique biochemical and physiological effects. Its potential applications in the fields of medicinal chemistry, neurodegenerative disease treatment, and other areas make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of Methyl 3-(butyrylamino)-4-(4-morpholinyl)benzoate involves the reaction between 4-(4-morpholinyl)benzoic acid and butyryl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF) and triethylamine (TEA). The resulting product is then treated with methyl iodide to obtain the final product, Methyl 3-(butyrylamino)-4-(4-morpholinyl)benzoate.
Aplicaciones Científicas De Investigación
Methyl 3-(butyrylamino)-4-(4-morpholinyl)benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related conditions.
Propiedades
Fórmula molecular |
C16H22N2O4 |
|---|---|
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
methyl 3-(butanoylamino)-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C16H22N2O4/c1-3-4-15(19)17-13-11-12(16(20)21-2)5-6-14(13)18-7-9-22-10-8-18/h5-6,11H,3-4,7-10H2,1-2H3,(H,17,19) |
Clave InChI |
YJDVEFPCPAWZEF-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCOCC2 |
SMILES canónico |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)


![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244025.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244028.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B244029.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244030.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide](/img/structure/B244035.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244036.png)
![2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244037.png)
![2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244040.png)
![2,6-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244041.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244042.png)